REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4]O.[BrH:22].S(=O)(=O)(O)O>O>[Br:22][CH2:4][CH2:3][CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18]
|
Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
CC(CCO)CCCC(CCCC(CCCC(C)C)C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with hexanes
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated aqueous NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated to a dark liquid, which
|
Type
|
WASH
|
Details
|
was eluted through 3 inches (7.6 cm) of silica with hexanes
|
Type
|
CUSTOM
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Details
|
Concentration of the eluent yielded
|
Type
|
DISTILLATION
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Details
|
a light amber liquid, and bulb-to-bulb distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(CCCC(CCCC(CCCC(C)C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |